Chloroacetyl l-aspartic acid anhydride

Description

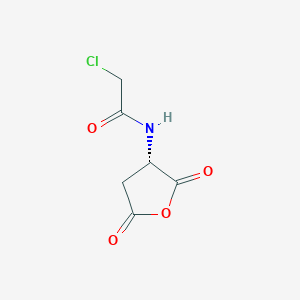

Chloroacetyl L-aspartic acid anhydride is a reactive acylating agent derived from L-aspartic acid, a non-essential amino acid with critical roles in protein synthesis and metabolic pathways. This compound combines the chloroacetyl group (–COCH₂Cl) with the cyclic anhydride form of L-aspartic acid, enabling its use in peptide modification, polymer chemistry, and pharmaceutical synthesis. For instance, L-aspartic anhydride hydrochloride (derived from L-aspartic acid) has been employed in Friedel–Crafts acylation to synthesize aryl-keto α-amino acids, which serve as intermediates for ACE inhibitors and β-lactam antibiotics . Chloroacetyl chloride, a related reagent, is widely used to introduce chloroacetamide groups into peptides and heterocycles, enhancing biological activity or enabling further functionalization .

Properties

Molecular Formula |

C6H6ClNO4 |

|---|---|

Molecular Weight |

191.57 g/mol |

IUPAC Name |

2-chloro-N-[(3S)-2,5-dioxooxolan-3-yl]acetamide |

InChI |

InChI=1S/C6H6ClNO4/c7-2-4(9)8-3-1-5(10)12-6(3)11/h3H,1-2H2,(H,8,9)/t3-/m0/s1 |

InChI Key |

AGWOIDFWLQBWLN-VKHMYHEASA-N |

Isomeric SMILES |

C1[C@@H](C(=O)OC1=O)NC(=O)CCl |

Canonical SMILES |

C1C(C(=O)OC1=O)NC(=O)CCl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Synthesis of Pharmaceutical Compounds

Chloroacetyl L-aspartic acid anhydride is utilized in the synthesis of various pharmaceuticals. It acts as an acylating agent, facilitating the formation of amides and esters from amines and alcohols. This property is crucial in developing new drugs that target specific biological pathways.

- Example Case Study : A study reported the use of chloroacetyl derivatives in synthesizing compounds with potential antitumor activity. The derivatives demonstrated significant cytotoxic effects against cancer cell lines, indicating their potential as lead compounds in cancer therapy .

2.2 Neuroprotective Agents

Research indicates that derivatives of chloroacetyl L-aspartic acid can exhibit neuroprotective properties. These compounds can potentially mitigate neurodegenerative diseases by modulating neurotransmitter systems.

- Example Case Study : In a recent investigation, chloroacetyl derivatives were shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting their utility in treating conditions like Alzheimer's disease .

Biochemical Research Applications

3.1 Enzyme Inhibition Studies

This compound has been employed in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways relevant to cancer and diabetes.

- Example Case Study : A publication highlighted the use of chloroacetyl derivatives to inhibit specific enzymes linked to glycolysis, thereby reducing glucose metabolism in cancer cells .

3.2 Protein Modification

This compound can modify proteins through acylation, which is essential for studying protein function and interactions within biological systems.

- Example Case Study : Researchers have utilized this compound to modify amino acids in peptides, enhancing their stability and bioactivity for therapeutic applications .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, solubility, and applications of chloroacetyl L-aspartic acid anhydride can be contextualized by comparing it to structurally or functionally related anhydrides and acylating agents. Key compounds include acetic anhydride, maleic anhydride, phthalic anhydride, and mixed anhydrides (e.g., dichloroacetyl-acetic anhydride).

Acylating Efficiency and Selectivity

- Chloroacetyl chloride, when reacted with amines or alcohols, forms chloroacetamide derivatives with yields up to 83% .

- Acetic anhydride : A versatile acylating agent but less electrophilic than chloroacetyl derivatives. For example, acetylation of anthranilic acid yields quinazoline precursors with moderate efficiency compared to chloroacetyl-based routes .

- Mixed anhydrides (e.g., dichloroacetyl-acetic anhydride) : Exhibit superior acylation efficiency in cellulose modification, enabling water-soluble cellulose acetate (CA) synthesis. In contrast, chloroacetyl chloride alone produces insoluble CA .

Preparation Methods

Synthesis of Chloroacetic Anhydride

Chloroacetic acid and chloroacetyl chloride are combined in a 1:1 molar ratio and heated to 80°C for 3–5 hours, yielding chloroacetic anhydride with 85–90% efficiency. Excess chloroacetyl chloride is removed via vacuum distillation.

Acylation of L-Aspartic Acid

L-Aspartic acid is suspended in a non-polar solvent (e.g., dichloromethane) and treated with chloroacetic anhydride. The reaction proceeds at 35°C for 48 hours, analogous to the formylation method in Patent US4526985A. Slow addition of the anhydride mitigates exothermic side reactions, while maintaining temperatures below 35°C minimizes decomposition.

Key Parameters for Anhydride Method

| Parameter | Condition/Result | Source |

|---|---|---|

| Anhydride Synthesis | 80°C, 3–5 hours | |

| Acylation Solvent | Dichloromethane | |

| Reaction Time | 48 hours | |

| Yield (Formyl Analog) | 90–95% |

Stepwise Protection-Acylation-Deprotection

A three-step strategy optimizes regioselectivity and purity. This method, adapted from Patent CN114014773A, involves:

Comparative Efficiency

For N-acetyl analogs, this approach achieves overall yields of 70–88%. Chloroacetylation may require extended reaction times (24–36 hours) due to reduced nucleophilicity of the chloroacetyl group.

Green Chemical Synthesis

Recent advances in aqueous-phase acylation, as reported by Tandfonline, enable rapid N-chloroacetylation in phosphate buffer. Primary amines react with chloroacetyl chloride within 20 minutes under neutral conditions, bypassing the need for organic solvents. Applying this to L-aspartic acid could streamline synthesis, though anhydride formation would require subsequent dehydration steps.

Advantages of Aqueous Method

Challenges and Side Reactions

-

Carbon Monoxide Generation : Formic acid decomposition in anhydride reactions produces CO. Chloroacetyl derivatives may release HCl, necessitating stringent temperature control.

-

Racemization : Prolonged exposure to acidic conditions during deprotection risks L-configuration loss.

-

Byproduct Formation : Excess chloroacetyl chloride may yield dichloroacetyl impurities .

Q & A

Q. What are the common methods for synthesizing Chloroacetyl L-aspartic acid anhydride, and how can its purity be verified?

- Methodological Answer : this compound can be synthesized via acylation of L-aspartic acid derivatives. For example, L-aspartic anhydride hydrochloride (prepared from L-aspartic acid) reacts with chloroacetyl chloride in the presence of a base (e.g., NaOH) under anhydrous conditions . Alternatively, bis(chloroacetic)anhydride, a related compound, is synthesized by reacting chloroacetic acid with acetic anhydride or phosphorus pentoxide (P₂O₅) .

- Purity Verification : Use NMR (¹H/¹³C) to confirm structural integrity, HPLC for enantiomeric purity (>99% ee), and elemental analysis to validate stoichiometry .

Q. How is the chloroacetyl group utilized as a protecting group in nucleoside chemistry?

- Methodological Answer : The chloroacetyl group protects hydroxyl groups in nucleosides during synthesis. For instance, chloroacetic anhydride reacts with partially protected nucleosides (e.g., thymidine derivatives) to form chloroacetyl esters. Deprotection is achieved using neutral or mildly basic reagents like 2-mercaptoethylamine or thiourea, avoiding acidic/basic conditions that could damage acid-labile glycosyl bonds .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm anhydride C=O stretches (~1800 cm⁻¹) and chloroacetyl Cl-C=O bonds.

- NMR : ¹H NMR identifies aspartic acid backbone protons (δ 2.5–3.5 ppm for CH₂ groups), while ¹³C NMR detects carbonyl carbons (~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize the removal of chloroacetyl protecting groups without affecting other functional groups?

- Methodological Answer :

- Reagent Selection : 2-Mercaptoethylamine (5% in aqueous pyridine, 25°C, 2–4 hours) selectively cleaves chloroacetyl groups while preserving acid-sensitive moieties (e.g., N-benzoyl purines) .

- Kinetic Control : Monitor reaction progress via TLC or HPLC to prevent over-exposure, which may degrade labile substrates .

Q. How does reaction temperature influence the stability of this compound during peptide coupling?

- Methodological Answer : Elevated temperatures (>80°C) accelerate hydrolysis of the anhydride group, reducing coupling efficiency. Optimal conditions involve maintaining temperatures below 40°C in aprotic solvents (e.g., dichloromethane) with molecular sieves to scavenge moisture. Ferric chloride (FeCl₃) can catalyze cyclization at lower temperatures (e.g., 25°C) without decomposition .

Q. What are the challenges in achieving enantiomeric purity when using this compound in asymmetric synthesis?

- Methodological Answer :

- Racemization Risk : During acylation, basic conditions (e.g., NaHCO₃) may racemize the L-aspartic acid backbone. Use non-basic catalysts (e.g., DMAP) and low temperatures (0–5°C) to suppress this .

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to monitor and isolate enantiomerically pure products (>99% ee) .

Q. How can this compound be functionalized for targeted drug delivery systems?

- Methodological Answer :

- Conjugation : React with amino-terminal peptides or antibodies via nucleophilic acyl substitution (e.g., using Et₃N in DMF) to form stable amide bonds .

- Prodrug Design : Incorporate pH-sensitive linkers (e.g., hydrazones) that release active drugs in acidic environments (e.g., tumor tissues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.